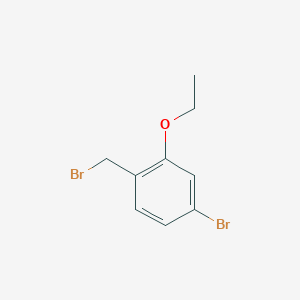
4-Bromo-1-(bromomethyl)-2-ethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(bromomethyl)-2-ethoxybenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of two bromine atoms, one attached to the benzene ring and the other to a methyl group, along with an ethoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(bromomethyl)-2-ethoxybenzene typically involves the bromination of 1-(bromomethyl)-2-ethoxybenzene. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-(bromomethyl)-2-ethoxybenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH₃) in solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of 4-hydroxy-1-(hydroxymethyl)-2-ethoxybenzene or 4-amino-1-(aminomethyl)-2-ethoxybenzene.
Oxidation: Formation of 4-bromo-1-(bromomethyl)-2-ethoxybenzaldehyde or 4-bromo-1-(bromomethyl)-2-ethoxybenzoic acid.
Reduction: Formation of 4-bromo-1-(methyl)-2-ethoxybenzene.
Applications De Recherche Scientifique
4-Bromo-1-(bromomethyl)-2-ethoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be utilized in the synthesis of polymers and other advanced materials.
Biological Studies: It may be used as a probe or reagent in biochemical assays and studies.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(bromomethyl)-2-ethoxybenzene depends on its specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In medicinal chemistry, its mechanism may involve interactions with biological targets such as enzymes or receptors, leading to desired therapeutic effects. The exact molecular targets and pathways can vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-(bromomethyl)benzene: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
4-Bromo-1-(bromomethyl)-2-methoxybenzene: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and applications.
4-Bromo-1-(bromomethyl)-2-hydroxybenzene: Contains a hydroxy group, making it more reactive in nucleophilic substitution reactions.
Uniqueness
4-Bromo-1-(bromomethyl)-2-ethoxybenzene is unique due to the presence of both bromine atoms and the ethoxy group, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Propriétés
IUPAC Name |
4-bromo-1-(bromomethyl)-2-ethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O/c1-2-12-9-5-8(11)4-3-7(9)6-10/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMCTHMAEGZNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














